Dimethyldiazaperopyrenium Dimethyldiazaperopyrenium
Brand Name: Vulcanchem
CAS No.: 118891-85-3
VCID: VC20856047
InChI: InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2
SMILES: C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C
Molecular Formula: C26H18N2+2
Molecular Weight: 358.4 g/mol

Dimethyldiazaperopyrenium

CAS No.: 118891-85-3

Cat. No.: VC20856047

Molecular Formula: C26H18N2+2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyldiazaperopyrenium - 118891-85-3

Specification

CAS No. 118891-85-3
Molecular Formula C26H18N2+2
Molecular Weight 358.4 g/mol
IUPAC Name 7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene
Standard InChI InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2
Standard InChI Key PTLVVXTVVBIZIR-UHFFFAOYSA-N
SMILES C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C
Canonical SMILES C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C

Introduction

Dimethyldiazaperopyrenium is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including cancer research and materials science. It is characterized by an extended, electron-rich aromatic core flanked by electron-deficient pyridinium rings, which impart aqueous solubility and facilitate interactions with biological molecules like DNA .

DNA Intercalation

Dimethyldiazaperopyrenium is recognized as one of the largest known DNA intercalators . Intercalation involves the insertion of the compound between DNA base pairs, which can disrupt DNA replication and transcription processes. Studies have shown that dimethyldiazaperopyrenium prefers to intercalate at G-C pairs over A-T pairs . This specificity could be leveraged to develop targeted cancer therapies.

Anticancer Activity

Research on dimethyldiazaperopyrenium and related compounds has explored their potential as anticancer agents. The extended aromatic core of these compounds may enhance their ability to intercalate DNA compared to smaller analogues like diazapyrenium dications . Investigations into the anticancer activity of these compounds have shown promising results, with significant growth inhibition observed in various cancer cell lines .

Cell Line Studies

Studies have evaluated the efficacy of dimethyldiazaperopyrenium against several cancer cell lines. The following table summarizes some of the findings:

Cell LineIC50_{50} (μM)
HT-290.51 ± 0.26
FaDu4.81 ± 0.16
SKMEL-212.32 ± 0.19

These results indicate that dimethyldiazaperopyrenium exhibits varying levels of potency across different cell lines, with HT-29 being the most sensitive .

Mechanically Interlocked Molecules (MIMs) and Graphene Exfoliation

Dimethyldiazaperopyrenium has been utilized in the synthesis of mechanically interlocked molecules (MIMs) and in applications related to graphene exfoliation . Its ability to form host-guest complexes makes it a versatile component in supramolecular chemistry.

Fluorescence Energy Transfer

The compound has also been studied for its role in fluorescence energy transfer, acting as a donor in such processes . This property can be exploited in fluorescence-based assays and imaging techniques.

Synthesis and Future Directions

Methods for synthesizing diazaperopyrenium dications have been developed, involving the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone . Future research may focus on optimizing these synthesis methods and exploring additional applications of dimethyldiazaperopyrenium in biomedicine and materials science.

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